methyl 4-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}benzoate
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Overview
Description
METHYL 4-[(2E)-3-(4-CHLOROPHENYL)PROP-2-ENAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorophenyl group and a prop-2-enamido group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(2E)-3-(4-CHLOROPHENYL)PROP-2-ENAMIDO]BENZOATE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-chlorobenzaldehyde with an appropriate acetophenone derivative in the presence of a base such as aqueous sodium hydroxide in ethanol . The product is then purified by recrystallization from a suitable solvent such as ethyl acetate/hexane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(2E)-3-(4-CHLOROPHENYL)PROP-2-ENAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
METHYL 4-[(2E)-3-(4-CHLOROPHENYL)PROP-2-ENAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-[(2E)-3-(4-CHLOROPHENYL)PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-[(2E)-3-(2-fluorophenyl)prop-2-enamido]benzoate
- Methyl 2-[(2S)-2-({4-[(2E)-3-(4-chlorophenyl)prop-2-enamido]benzene}sulfonamido)propanamido]acetate
Uniqueness
METHYL 4-[(2E)-3-(4-CHLOROPHENYL)PROP-2-ENAMIDO]BENZOATE is unique due to its specific structural features, such as the presence of a chlorophenyl group and a prop-2-enamido group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H14ClNO3 |
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Molecular Weight |
315.7 g/mol |
IUPAC Name |
methyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C17H14ClNO3/c1-22-17(21)13-5-9-15(10-6-13)19-16(20)11-4-12-2-7-14(18)8-3-12/h2-11H,1H3,(H,19,20)/b11-4+ |
InChI Key |
BXEQUIFBNCFLKF-NYYWCZLTSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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